Fmoc-Ile-(Dmb)Gly-OH
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Overview
Description
Fmoc-Ile-(Dmb)Gly-OH: is a dipeptide derivative used in solid-phase peptide synthesis (SPPS). It is composed of N-α-Fmoc-L-Isoleucyl-N-α-(2,4-dimethoxybenzyl)-glycine. This compound is particularly useful in the synthesis of glycine-containing peptides, offering enhanced synthetic efficiency and preventing aggregation during peptide chain assembly .
Mechanism of Action
Target of Action
Fmoc-Ile-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that contain Glycine (Gly). The compound is used to enhance the synthetic efficiency of these glycine-containing peptides .
Mode of Action
This compound interacts with its targets by preventing aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . This is achieved through the introduction of the Dmb group at appropriate positions .
Biochemical Pathways
The compound affects the biochemical pathway of solid-phase peptide synthesis (SPPS). It offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It can also prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Result of Action
The result of this compound’s action is the successful synthesis of glycine-containing peptides with enhanced efficiency . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C . Furthermore, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reactants, can also influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Fmoc-Ile-(Dmb)Gly-OH is involved in Fmoc solid-phase peptide synthesis (SPPS), a standard method for peptide synthesis . The compound interacts with other biomolecules during this process. For instance, it can be introduced using standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt . The Dmb group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound’s ability to prevent aggregation during chain assembly leads to faster and more predictable acylation and deprotection reactions . This can influence various cellular processes, including protein synthesis and modification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . The compound’s Dmb group is removed and the glycine residue is regenerated during a standard TFA-mediated cleavage reaction . This process is crucial for the synthesis of glycine-containing peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which contributes to its efficacy in peptide synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Ile-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the integrity of the compound and achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ile-(Dmb)Gly-OH undergoes various chemical reactions, including:
Substitution Reactions: The Dmb group can be removed and replaced with other functional groups.
Cleavage Reactions: The Fmoc group can be cleaved using piperidine, and the Dmb group can be cleaved using TFA.
Common Reagents and Conditions:
PyBOP/DIPEA: Used for coupling reactions.
DIPCDI/HOBt: Used for coupling reactions.
Piperidine: Used for Fmoc group cleavage.
Major Products Formed: The major products formed from these reactions include the desired peptide sequences with the glycine residue regenerated after Dmb group cleavage .
Scientific Research Applications
Chemistry: Fmoc-Ile-(Dmb)Gly-OH is widely used in the synthesis of complex peptides, particularly those containing glycine residues. It enhances synthetic efficiency and prevents aggregation during peptide chain assembly .
Biology: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides for various applications, including drug development and manufacturing .
Comparison with Similar Compounds
- Fmoc-Ala-(Dmb)Gly-OH
- Fmoc-Leu-(Dmb)Gly-OH
- Fmoc-Val-(Dmb)Gly-OH
Comparison: Fmoc-Ile-(Dmb)Gly-OH offers similar benefits as other Fmoc-Aaa-(Dmb)Gly-OH dipeptides, such as preventing aggregation and enhancing synthetic efficiency. it is specifically designed for sequences containing isoleucine and glycine, making it unique in its application .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJEVPTHXTZNA-WRGVRERRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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